4-[2-(2H-Tetrazol-5-yl)butyl]aniline
Description
Significance of Aniline (B41778) Derivatives in Organic Chemistry
Aniline and its derivatives are foundational building blocks in organic chemistry, characterized by an amino group attached to a benzene (B151609) ring. wikipedia.orgslideshare.net Their significance stems from their versatile reactivity and broad utility across various industrial and research sectors. researchgate.net Aniline derivatives serve as crucial intermediates in the synthesis of a vast array of commercial products.
Historically, aniline was pivotal in the development of the synthetic dye industry. wikipedia.org In the realm of materials science, aniline is a key monomer in the production of polyaniline, a conductive polymer with applications in electronics and anti-corrosion coatings. slideshare.net Furthermore, the aniline scaffold is a common feature in many agrochemicals, including herbicides. wikipedia.org
Perhaps most notably, aniline derivatives are indispensable in the pharmaceutical industry. nbinno.com They are precursors to numerous essential medicines, including analgesics like paracetamol (acetaminophen) and various sulfonamide antibacterial drugs. wikipedia.orgslideshare.netnbinno.com The amino group of aniline provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. slideshare.netnih.gov
| Property | Aniline |
| Chemical Formula | C₆H₅NH₂ |
| Molar Mass | 93.13 g/mol |
| Appearance | Colorless to yellowish oily liquid |
| Primary Use | Precursor for dyes, polymers, pharmaceuticals |
Importance of Tetrazole Heterocycles in Contemporary Chemical Research
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov This high nitrogen content confers upon them a unique set of chemical and physical properties. While not found in nature, synthetic tetrazole derivatives have garnered immense interest in contemporary chemical research, particularly in medicinal chemistry and materials science. nih.govlifechemicals.com
A paramount feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group. researchgate.nethilarispublisher.com The tetrazole moiety has a similar pKa value and planar structure to a carboxylic acid, allowing it to participate in similar biological interactions but with improved metabolic stability and pharmacokinetic profiles. hilarispublisher.comresearchgate.net This has led to the incorporation of tetrazoles into numerous marketed drugs, including the antihypertensive medication Losartan. lifechemicals.com
The tetrazole scaffold is associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antidiabetic properties. hilarispublisher.comresearchgate.neteurekaselect.com Beyond medicine, the high nitrogen content of tetrazoles makes them high-energy materials, leading to their investigation for use as gas-generating agents in applications like automotive airbags and as components in propellants. nih.gov
| Property | Tetrazole |
| Chemical Formula | CH₂N₄ |
| Molar Mass | 70.05 g/mol |
| Key Feature | Bioisostere of carboxylic acid |
| Primary Applications | Medicinal chemistry, materials science |
Rationale for Investigating Conjugated Aniline-Tetrazole Molecular Architectures
The investigation of molecular architectures that conjugate aniline and tetrazole moieties, such as in 4-[2-(2H-Tetrazol-5-yl)butyl]aniline, is driven by the principles of pharmacophore hybridization. This strategy involves combining two or more distinct pharmacophoric units into a single molecule to create a new chemical entity with potentially synergistic or novel biological activities.
The rationale for linking an aniline derivative with a tetrazole heterocycle is multifaceted:
Enhanced Biological Activity: The aniline moiety provides a versatile scaffold that can be readily functionalized, while the tetrazole ring contributes potent and diverse biological activities. Their combination could lead to compounds with enhanced efficacy or a broader spectrum of action. hilarispublisher.comresearchgate.net
Improved Pharmacokinetic Properties: The tetrazole group, acting as a lipophilic and metabolically stable bioisostere of a carboxylic acid, can improve the drug-like properties of a molecule. hilarispublisher.com It can enhance absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of successful therapeutic agents.
Novel Mechanisms of Action: Hybrid molecules may interact with biological targets in a manner distinct from their individual components, potentially leading to new therapeutic approaches for various diseases. nih.govmdpi.com The aniline portion can engage in specific interactions, such as hydrogen bonding, while the tetrazole ring mimics the binding of a carboxylate group. researchgate.netnih.gov
The butyl linker in this compound provides conformational flexibility, allowing the aniline and tetrazole rings to adopt optimal orientations for interacting with biological macromolecules.
Overview of Research Directions for this compound
Given the established importance of both aniline and tetrazole derivatives, research into this compound could be pursued in several promising directions. The primary focus would likely be on the exploration of its potential biological activities.
Key Research Directions:
Medicinal Chemistry:
Anticancer Screening: Many tetrazole and aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. This hybrid molecule would be a logical candidate for anticancer screening. hilarispublisher.comresearchgate.net
Antimicrobial Evaluation: The prevalence of antimicrobial activity in both parent compound classes suggests that this compound should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi. hilarispublisher.comresearchgate.net
Antihypertensive and Cardiovascular Research: Inspired by tetrazole-containing drugs like Losartan, investigating the compound's effect on blood pressure and cardiovascular targets would be a pertinent research avenue. lifechemicals.comnih.gov
Anti-inflammatory and Analgesic Studies: Both aniline and tetrazole scaffolds are present in molecules with anti-inflammatory and pain-relieving properties. nbinno.comhilarispublisher.com
Materials Science:
Polymer Synthesis: The aniline moiety can be used for polymerization. Incorporating the tetrazole ring could lead to new polymers with unique thermal, electronic, or coordination properties.
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring are excellent ligands for metal ions. The compound could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.
The synthesis and thorough characterization of this compound would be the foundational first step, followed by systematic screening across these diverse scientific domains to unlock its full potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)butyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-9(11-13-15-16-14-11)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDDAYQOCBKIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 4 2 2h Tetrazol 5 Yl Butyl Aniline
Synthesis of the 2H-Tetrazolyl Moiety
The formation of the tetrazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of tetrazoles, with the choice of method often depending on the desired substitution pattern and the availability of precursors. For the synthesis of a 2,5-disubstituted tetrazole like the one in the target compound, regioselectivity is a key consideration.
Exploration of [2+3] Cycloaddition Reactions (Nitriles and Azides)
The [3+2] cycloaddition reaction between nitriles and azides is the most fundamental and widely employed method for synthesizing 5-substituted-1H-tetrazoles. nih.govresearchgate.netnih.gov This reaction involves the addition of an azide, acting as a 1,3-dipole, across the carbon-nitrogen triple bond of a nitrile. nih.govyoutube.com To synthesize the target molecule via this route, a key intermediate would be a pentanenitrile derivative bearing the aniline (B41778) group.
The reaction can be catalyzed by both Brønsted and Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide. youtube.com Common catalysts include zinc salts, cobalt complexes, and ammonium (B1175870) chloride. organic-chemistry.orgchalcogen.roacs.org The use of metal catalysts can offer milder reaction conditions and improved yields. acs.orggatech.edu For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to various organonitriles. acs.org The mechanism involves the initial formation of a cobalt(II)-diazido intermediate, which then reacts with the nitrile. acs.org
Another approach involves the use of tertiary amine hydrochlorides, which form a reactive complex with sodium azide, allowing the cycloaddition to proceed under mild conditions without the need for toxic metal catalysts or high-boiling polar solvents. gatech.eduimist.ma
Table 1: Catalytic Systems for [2+3] Cycloaddition of Nitriles and Azides
| Catalyst System | Azide Source | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnCl₂) | Sodium Azide | Water, Alcohols | Reflux | Broad substrate scope, mild conditions. nih.govorganic-chemistry.org |
| Ammonium Chloride | Sodium Azide | DMF | ~110-120 | Classic method, avoids toxic hydrazoic acid. nih.govchalcogen.ro |
| Cobalt(II) Complex | Sodium Azide | Methanol | Reflux | Homogeneous catalysis, high yields. acs.org |
| Dibutyltin Oxide | Trimethylsilyl Azide | Toluene | Reflux | Reduces hazard from hydrazoic acid, good for hindered tetrazoles. mdpi.com |
| Tertiary Amine HCl | Sodium Azide | Toluene | ~120 | Metal-free, recyclable amine. gatech.eduimist.ma |
Direct Tetrazole Formation via Amine-Based Cyclization Protocols (e.g., Amines with Triethyl Orthoformate and Sodium Azide)
A highly efficient, one-pot method for synthesizing 1-substituted tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide. organic-chemistry.orgresearchgate.net This multicomponent reaction is a convenient route that avoids the pre-synthesis of nitriles or other reactive intermediates. researchgate.net The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃). organic-chemistry.orgresearchgate.net
Recent developments have focused on greener and more reusable catalysts. For example, zinc sulfide (ZnS) nanoparticles have been used as an effective and recyclable heterogeneous catalyst for this transformation under microwave irradiation and solvent-free conditions. tandfonline.com Similarly, various iron-based catalysts, including FeCl₃ and Fe₃O₄ nanoparticles, have been successfully employed. mdpi.com This method is particularly attractive as it directly converts an amine to the corresponding N-substituted tetrazole, offering a convergent approach to the target molecule's aniline-tetrazole linkage. nih.govacs.org
Table 2: Catalysts for Tetrazole Synthesis from Amines, Triethyl Orthoformate, and Sodium Azide
| Catalyst | Conditions | Solvent | Advantages |
|---|---|---|---|
| Yb(OTf)₃ | Conventional Heating | Acetonitrile | Good yields for various amines. organic-chemistry.org |
| ZnS Nanoparticles | Microwave Irradiation (600W, 60°C) | Solvent-free | Green, reusable catalyst, rapid reaction. tandfonline.com |
| Fe₃O₄@silica sulfonic acid | Conventional Heating (110°C) | Not specified | Efficient, reusable magnetic catalyst. mdpi.com |
| Ag/Sodium Borosilicate | Conventional Heating (120°C) | Solvent-free | Good to excellent yields for aryl amines. acs.org |
| Acetic Acid | Conventional Heating (>70°C) | Acetic Acid | General method for 1-substituted tetrazoles. researchgate.net |
Investigation of Kakehi Tetrazole Synthesis Methods
The Kakehi tetrazole synthesis provides a facile route for the preparation of 2,5-diaryl tetrazoles from aryl aldehydes and arene diazonium salts. nih.govnih.gov This method involves the reaction of an aryldiazonium salt with an amidine, followed by an oxidative ring closure to yield the 2,5-disubstituted tetrazole. organic-chemistry.org While powerful for diaryl structures, its direct application to the synthesis of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline, which has an alkyl chain linking the two rings, is not straightforward. It would require a precursor where the aniline nitrogen is part of a diazonium salt and the butyl chain is attached to an aldehyde, or vice-versa, which may present synthetic challenges. However, the principles of the Kakehi synthesis are valuable in the broader context of forming 2,5-disubstituted tetrazoles. nih.gov
Alternative and Emerging Tetrazole Synthetic Pathways
Beyond the classical methods, several other synthetic strategies for tetrazole formation have emerged. Multicomponent reactions (MCRs), such as the Ugi-azide reaction, offer a powerful tool for generating molecular diversity and synthesizing complex tetrazole derivatives in a single step. nih.goveurekaselect.com
Another route involves the conversion of amides into 1,5-disubstituted tetrazoles using reagents like diphenyl phosphorazidate, which acts as both an activator for the amide and an azide source, avoiding the use of more hazardous reagents. organic-chemistry.org Additionally, the reaction of aryldiazonium salts with guanidines, promoted by N-Iodosuccinimide, can construct 2-aryl-5-amino-2H-tetrazoles. organic-chemistry.org These alternative pathways provide a diverse toolkit for chemists, allowing for the synthesis of functionalized tetrazoles that may be difficult to access through traditional cycloaddition or amine-based methods. clockss.orgmdpi.com
Synthesis of the Aniline Derivative Backbone
The synthesis of the aniline portion of the molecule, specifically a 4-alkylaniline derivative, is a crucial step that provides the foundation upon which the tetrazole ring is built or to which it is attached.
Preparation of Substituted Aniline Precursors
The key precursor for the synthesis of this compound is a substituted aniline containing a four-carbon chain with a reactive handle for tetrazole formation. A logical starting material would be 4-butylaniline, which can be synthesized through various standard organic transformations. chemicalbook.com For instance, Friedel-Crafts acylation of aniline (or a protected version like acetanilide) with butyryl chloride, followed by reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction), would yield 4-butylaniline.
To introduce the necessary functionality for tetrazole synthesis, further modification is required. For a [2+3] cycloaddition approach, a nitrile group is needed. This could be achieved by starting with a precursor like 4-aminobenzyl cyanide and performing alkylation reactions to introduce the propyl group at the benzylic position, although this may be complex. A more plausible route would involve starting with a commercially available precursor that already contains a portion of the butyl chain and the aniline moiety, which can then be elaborated to introduce the nitrile functionality before the final cycloaddition step. The specific route would be highly dependent on the desired point of connection and the chosen tetrazole synthesis methodology.
Strategies for Aliphatic Chain Elongation Leading to the Butyl Linker
The introduction of the four-carbon butyl linker is a critical step in the synthesis of the target molecule. A common and effective strategy for aliphatic chain elongation involves the reaction of methanesulfonates with potassium cyanide to form a nitrile, which can then be further converted. This two-step process is quantitative and preserves existing olefinic double bonds within the molecule, offering a high degree of control and efficiency nih.gov.
Another approach involves starting with a precursor that already contains the butyl group, which is then elaborated to include the aniline and tetrazole functionalities. For instance, a C-C amination of secondary alcohols can be employed. In a general procedure, a secondary alcohol can be reacted with sodium azide in the presence of trifluoroacetic acid in hexane to yield the corresponding amine, which in this case would be a precursor to the final aniline derivative chemicalbook.com.
Coupling Strategies for Aniline and Tetrazole Fragments
The union of the aniline and tetrazole fragments is a pivotal stage of the synthesis. This can be achieved through various strategies, primarily centered on either forming the tetrazole ring on a molecule already containing the aniline-butyl structure or coupling a pre-synthesized tetrazole unit with an aniline-butyl precursor.
A prevalent and highly efficient method for the formation of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govjchr.orgnih.gov In the context of synthesizing this compound, a plausible route would involve the synthesis of a nitrile precursor, such as 4-(cyanobutyl)aniline. This intermediate would then undergo a cycloaddition reaction with an azide source, like sodium azide, to form the tetrazole ring directly attached to the butyl linker, which is in turn connected to the aniline moiety.
Alternatively, palladium-catalyzed three-component coupling reactions offer a pathway to construct the tetrazole framework. This can involve the reaction of a malononitrile derivative, an allyl acetate, and trimethylsilyl azide in the presence of a palladium catalyst to form an allyltetrazole, which can be subsequently modified. nih.gov
In the synthesis of complex molecules containing multiple reactive sites, regioselectivity is of paramount importance. For the formation of 1,5-disubstituted tetrazoles, methods starting from imidoylbenzotriazoles have been developed that proceed under mild conditions and with short reaction times organic-chemistry.org. When dealing with the tetrazole ring itself, which can exist as 1H and 2H tautomers, regioselective N-alkylation or N-arylation can be achieved using various catalytic systems to direct the substitution to the desired nitrogen atom organic-chemistry.org. The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction researchgate.netresearchgate.net.
Palladium-catalyzed C-N cross-coupling reactions are versatile for creating the aniline portion of the molecule, and the choice of ligands is critical for achieving the desired regioselectivity and monoarylation product acs.org. For instance, catalyst systems based on specific phosphine ligands are frequently used for the coupling of primary anilines acs.org.
Optimization of Reaction Conditions and Yields
To maximize the efficiency and yield of the synthesis, careful optimization of reaction parameters is essential. This includes the selection of appropriate catalysts, reagents, solvents, and reaction temperatures.
The synthesis of tetrazoles via the [3+2] cycloaddition of nitriles and azides can be significantly enhanced by the use of catalysts. Various metal-based catalysts have been shown to be effective.
Cobalt (II) Complexes : These have been demonstrated to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions, providing excellent yields of 5-substituted 1H-tetrazoles nih.gov.
Copper (II) Complexes : Copper sulfate pentahydrate serves as an efficient and eco-friendly catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles, offering high yields under greener conditions jchr.org.
Zinc Salts : Lewis acids such as zinc bromide supported on silica gel or zinc chloride in water have been used to activate the nitrile group, leading to high yields of tetrazoles. researchgate.netnih.gov
Palladium Catalysts : Palladium complexes like Pd(PPh3)4 are used in three-component coupling reactions to synthesize tetrazoles nih.gov.
Organocatalysts : L-proline has been used as an environmentally benign and cost-effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles organic-chemistry.org.
The choice of the azide source is also critical. While sodium azide is commonly used, trimethylsilyl azide is a safer alternative that can reduce the hazards associated with the in situ generation of hydrazoic acid, especially when used with catalysts like dibutyltin oxide mdpi.com.
| Catalyst System | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Cobalt (II) Complex | Organonitriles, Sodium Azide | Homogeneous catalysis, excellent yields | nih.gov |
| Copper (II) Sulfate Pentahydrate | Nitriles, Sodium Azide | Eco-friendly, high yields, one-pot process | jchr.org |
| ZnBr2-SiO2 | Substituted Nitriles, Sodium Azide | Heterogeneous catalysis, high yields | researchgate.net |
| Dibutyltin oxide | Nitriles, Trimethylsilyl azide | Reduced hazard, good yields for sterically hindered tetrazoles | mdpi.com |
| L-proline | Aliphatic and Aryl Nitriles | Environmentally benign, cost-effective, simple procedure | organic-chemistry.org |
The selection of the solvent and the control of reaction temperature are critical parameters that significantly influence the yield and rate of tetrazole synthesis.
High-boiling point polar aprotic solvents are often favored for the synthesis of 5-substituted tetrazoles.
Dimethyl Sulfoxide (DMSO) : Often found to be the best solvent for tetrazole synthesis catalyzed by metal complexes, providing excellent yields nih.govacs.org.
N,N-Dimethylformamide (DMF) : Also a good solvent for these reactions, though sometimes leads to slightly lower yields compared to DMSO. A drawback is its solubility in both organic solvents and water, which can complicate product isolation. nih.govresearchgate.net
Water : Can be an excellent and environmentally friendly solvent for certain tetrazole synthesis protocols, particularly in three-component reactions researchgate.netresearchgate.net.
Toluene : Generally found to be inefficient for tetrazole synthesis, resulting in meager yields, likely due to the poor solubility of reagents like sodium azide nih.govresearchgate.netacs.org.
Reaction temperature must be carefully controlled. For instance, in cobalt-catalyzed tetrazole synthesis, heating at 110 °C for 12 hours was found to be optimal. Prolonged heating at high temperatures can lead to thermal decomposition of the tetrazole product, resulting in reduced yields. nih.govacs.org
| Solvent | Typical Reaction Temperature | Effect on Yield | Reference |
|---|---|---|---|
| DMSO | 110 °C | Excellent (up to 99%) | nih.govacs.org |
| DMF | 110 °C | Good (e.g., 80%) | nih.govacs.org |
| Acetonitrile | 110 °C | Moderate (e.g., 50%) | nih.govacs.org |
| Toluene | 110 °C | Low (e.g., 15%) | nih.govacs.org |
| Water | 100 °C | Good to excellent, depending on the specific reaction | researchgate.netresearchgate.net |
Purification and Isolation Techniques
The final stage in the synthesis of this compound is the purification of the crude product to remove unreacted starting materials, reagents, and any by-products formed during the reaction. A combination of chromatographic separation and recrystallization is typically employed to achieve high purity.
Chromatographic Separation Methods
Column chromatography is a primary technique for the purification of this compound. Given the presence of a basic aniline moiety, careful selection of the stationary and mobile phases is critical to ensure efficient separation and prevent unwanted interactions with the column material.
Normal-Phase Chromatography:
A common approach involves the use of silica gel as the stationary phase. However, the acidic nature of silica can lead to strong adsorption and peak tailing of the basic aniline compound. To mitigate these effects, a mobile phase consisting of a non-polar solvent such as hexane or cyclohexane, and a more polar solvent like ethyl acetate, is often employed. Crucially, the addition of a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent is recommended. The triethylamine competes with the aniline for the acidic sites on the silica gel, resulting in improved peak shape and more efficient elution.
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
Reversed-Phase Chromatography:
For compounds that are challenging to purify by normal-phase chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a powerful alternative. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the retention of the ionizable aniline and tetrazole groups, thereby optimizing the separation.
| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | Addition of a basic modifier is crucial to prevent peak tailing. |
| Reversed-Phase HPLC | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Mobile phase pH can be adjusted to optimize separation of ionizable groups. |
Recrystallization and Other Isolation Protocols
Following chromatographic purification, recrystallization is often performed to obtain highly pure crystalline this compound. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Commonly used solvents for the recrystallization of aromatic compounds containing both amine and tetrazole functionalities include ethanol, methanol, ethyl acetate, or mixtures of these solvents with water or a non-polar solvent like hexane. The process involves dissolving the chromatographically purified product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Any remaining soluble impurities will be left in the mother liquor.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Analysis of Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the aniline (B41778) ring will appear as a characteristic AA'BB' system, with two doublets in the aromatic region. The protons ortho to the amino group are expected to resonate at a lower chemical shift due to the electron-donating nature of the NH₂ group, while the protons meta to the amino group will appear at a slightly higher chemical shift.
The protons of the butyl chain will give rise to a series of multiplets. The methine proton (CH) alpha to the tetrazole ring is anticipated to be a multiplet due to coupling with the adjacent methylene protons. The two diastereotopic methylene protons of the ethyl group attached to the chiral center will likely appear as distinct multiplets. The terminal methyl group of the butyl chain will present as a triplet. The protons of the amino group will likely appear as a broad singlet.
Based on analogous compounds like 4-butylaniline, the following table outlines the predicted ¹H NMR chemical shifts and multiplicities.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to NH₂) | 6.60-6.70 | Doublet |
| Aromatic (meta to NH₂) | 7.00-7.10 | Doublet |
| NH₂ | ~3.5 (broad) | Singlet |
| CH (alpha to tetrazole) | 3.00-3.20 | Multiplet |
| CH₂ (butyl chain) | 1.60-1.80 | Multiplet |
| CH₂ (butyl chain) | 1.30-1.50 | Multiplet |
| CH₃ (butyl chain) | 0.90-1.00 | Triplet |
¹³C NMR Spectroscopy for Carbon Framework Delineation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the tetrazole ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm for 2,5-disubstituted tetrazoles.
The aromatic carbons of the aniline ring will show four distinct signals. The carbon atom attached to the amino group (ipso-carbon) will be shielded, appearing at a lower chemical shift, while the carbon atom para to the amino group will also be shielded. The ortho and meta carbons will have characteristic chemical shifts. The carbon atoms of the butyl chain will appear in the aliphatic region of the spectrum.
The predicted ¹³C NMR chemical shifts, based on data for 4-butylaniline and 2,5-disubstituted tetrazoles, are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (tetrazole ring) | 163-165 |
| C (aromatic, attached to NH₂) | 145-147 |
| C (aromatic, attached to butyl) | 130-132 |
| C (aromatic, meta to NH₂) | 128-130 |
| C (aromatic, ortho to NH₂) | 114-116 |
| CH (alpha to tetrazole) | 35-40 |
| CH₂ (butyl chain) | 30-35 |
| CH₂ (butyl chain) | 20-25 |
| CH₃ (butyl chain) | 13-15 |
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. For instance, correlations will be observed between the aromatic protons, as well as between the protons of the butyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is instrumental in identifying long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for connecting the butyl chain to the aniline ring and the tetrazole ring. For example, a correlation between the methine proton alpha to the tetrazole ring and the carbon of the tetrazole ring would confirm their connectivity.
¹⁵N NMR Spectroscopy for Nitrogenous Moieties
¹⁵N NMR spectroscopy provides valuable information about the electronic environment of the nitrogen atoms in the molecule. The aniline nitrogen is expected to have a chemical shift in the range of -320 to -340 ppm relative to nitromethane. The four nitrogen atoms of the 2H-tetrazole ring will exhibit distinct chemical shifts. Based on studies of N-alkylated tetrazoles, the nitrogen atoms in a 2,5-disubstituted tetrazole ring have characteristic chemical shifts that can help to confirm the substitution pattern . The N-2 and N-3 atoms typically resonate at a lower field compared to N-1 and N-4 .
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Functional Group Vibrations (Aniline N-H, Tetrazole Ring Modes)
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
Aniline N-H Vibrations: The primary amine group of the aniline moiety will show two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch mdpi.com. An N-H bending vibration is also expected in the range of 1580-1650 cm⁻¹ rsc.org.
Tetrazole Ring Modes: The tetrazole ring exhibits several characteristic vibrational modes. These include ring stretching vibrations (C=N and N=N) which typically appear in the 1400-1600 cm⁻¹ region. Ring bending and deformation vibrations are also expected at lower frequencies pnrjournal.com. For 2,5-disubstituted tetrazoles, specific vibrational modes can help in confirming the substitution pattern.
The following table summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aniline N-H | Asymmetric Stretch | ~3450 |
| Aniline N-H | Symmetric Stretch | ~3350 |
| Aniline N-H | Bending | 1580-1650 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Tetrazole Ring | C=N, N=N Stretch | 1400-1600 |
| Aromatic C=C | Stretch | 1450-1600 |
Based on a comprehensive search of available scientific literature, detailed experimental data for the comprehensive spectroscopic and structural elucidation of the specific compound This compound is not available.
Specifically, published research containing the following detailed characterization could not be located:
High-Resolution Mass Spectrometry (HRMS): No specific data regarding the exact mass determination for the molecular ion of this compound was found.
Mass Spectrometry (MS) Fragmentation Patterns: There are no published studies detailing the specific fragmentation pathways of this compound upon ionization, which is essential for structural confirmation.
X-ray Diffraction (XRD) and Crystallography: Information regarding the single-crystal X-ray analysis of this compound is not present in the surveyed literature. Consequently, data on its solid-state molecular structure, crystal packing, and specific intermolecular interactions such as hydrogen bonding or π-stacking are not available.
While general principles of mass spectrometry and crystallography can be applied to predict theoretical behavior, the user's request for an article based on detailed, published research findings for this unique chemical entity cannot be fulfilled without specific experimental data. Scientific articles on related but structurally distinct tetrazole-containing compounds exist, but per the instructions, this information cannot be used to describe the title compound.
Therefore, the sections on Mass Spectrometry and X-ray Diffraction for this compound cannot be written at this time.
Chemical Reactivity and Mechanistic Investigations of 4 2 2h Tetrazol 5 Yl Butyl Aniline
Reactivity of the Tetrazole Heterocyclic Ring
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a high-energy functionality, and its reactivity is a subject of significant academic and practical interest. Due to its high nitrogen content, it possesses a large positive enthalpy of formation, making its derivatives, including 4-[2-(2H-Tetrazol-5-yl)butyl]aniline, compounds with considerable stored chemical energy. nih.gov
Thermal Decomposition Pathways and Products
The thermal decomposition of tetrazoles is a key area of study, particularly for their application as gas-generating agents and in energetic materials. researchgate.net The stability of the tetrazole ring is influenced by the nature of its substituents. For 5-alkyl-substituted 2H-tetrazoles, analogous to the butyl-substituted tetrazole in the title compound, thermal decomposition typically proceeds through the extrusion of molecular nitrogen (N₂). acs.org
The decomposition mechanism is believed to involve the initial cleavage of the N1-N2 or N3-N4 bond, leading to a diradical intermediate. This intermediate can then undergo further fragmentation to yield stable products. The primary gaseous product is nitrogen, a desirable feature for applications requiring rapid gas generation. researchgate.net The organic fragment's fate depends on the reaction conditions and the substituent's nature. For a butyl-substituted tetrazole, the decomposition could lead to the formation of nitriles and other small organic molecules.
Reactivity of the Aromatic Amine Group
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong activating effect of the amino (-NH₂) group. byjus.comscienceinfo.com The amino group is a powerful electron-donating group through resonance, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. byjus.com Since the para position is already occupied by the 2-(2H-tetrazol-5-yl)butyl substituent, electrophilic attack is predominantly directed to the ortho positions (C2 and C6).
The high reactivity of the aniline ring often makes it challenging to achieve mono-substitution, as reactions with strong electrophiles can lead to multiple substitutions. allen.inwikipedia.org For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reactivity and achieve selective mono-substitution on this compound, the amino group's activating influence can be moderated by converting it into an amide (e.g., an acetanilide) through acylation. wikipedia.org The acetyl group is less activating than the amino group, allowing for more controlled substitution. The protecting group can be subsequently removed via hydrolysis to regenerate the amino group.
Halogenation: Direct halogenation with reagents like bromine water would likely lead to di-substitution at the ortho positions. For selective mono-halogenation, milder conditions or the use of a protecting group strategy would be necessary.
Nitration: The nitration of anilines requires careful control of reaction conditions. byjus.com Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺). byjus.com The anilinium ion is a meta-directing deactivator, leading to a significant amount of the meta-nitro product alongside the expected ortho and para isomers. byjus.comallen.in Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring. openaccessjournals.com A common strategy to circumvent these issues is to first protect the amino group by acetylation. google.com The resulting acetanilide (B955) is less susceptible to oxidation and directs nitration primarily to the ortho positions, given the para position is blocked.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent(s) | Major Predicted Product(s) | Remarks |
|---|---|---|---|
| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-[2-(2H-tetrazol-5-yl)butyl]aniline | Uncontrolled reaction due to high activation by the -NH₂ group. byjus.comallen.in |
| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro and 3-nitro isomers, plus oxidation by-products | Protonation of the amino group in strong acid leads to meta-directing anilinium ion. byjus.com Oxidation of the ring is a significant side reaction. openaccessjournals.com |
| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 2-Nitro-4-[2-(2H-tetrazol-5-yl)butyl]aniline | Protection of the amino group as an acetanilide allows for controlled ortho-substitution. google.com | | Sulfonation | Fuming H₂SO₄ | 2-Amino-5-[2-(2H-tetrazol-5-yl)butyl]benzenesulfonic acid | Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid. byjus.comwikipedia.org |
Oxidative Transformations and By-product Formation
The aniline moiety of this compound is sensitive to oxidation, and the reaction can yield a variety of products depending on the oxidant and reaction conditions. scienceinfo.comopenaccessjournals.com The tetrazole ring, in contrast, is generally more resistant to metabolic and chemical degradation pathways. nih.govacs.org
Common oxidizing agents can transform the primary amino group and the aromatic ring. Non-selective oxidation, for instance with strong oxidants like potassium permanganate (B83412) in acidic media, can convert the aniline into nitrobenzene (B124822) derivatives. openaccessjournals.com Other potential oxidation products include azoxybenzenes, phenazines, and polymeric materials often referred to as aniline black. aip.orgresearchgate.net The formation of benzoquinones is also a possible outcome of aniline oxidation. openaccessjournals.com
In the context of this compound, controlled oxidation would be necessary to achieve a specific transformation. The presence of the electron-rich aniline ring makes it susceptible to oxidative coupling, which could lead to the formation of dimeric products such as azoxy or azo compounds. The specific by-products formed would be highly dependent on factors like pH, temperature, and the nature of the oxidizing agent. researchgate.net For example, the oxidation of many substituted anilines with tert-butylhydroperoxide catalyzed by meso-tetraphenylporphyriniron(III) chloride has been shown to yield azobenzene. aip.org
The tetrazole ring itself is relatively stable but can undergo decomposition under harsh conditions, such as high temperatures or strong oxidizing environments, often leading to the extrusion of molecular nitrogen. researchgate.netresearchgate.netnih.gov However, under typical conditions for aniline oxidation, the tetrazole ring is expected to remain intact.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product Class | Specific Example Product |
|---|---|---|
| KMnO₄ / H⁺ | Nitro Compound | 1-Nitro-4-[2-(2H-tetrazol-5-yl)butyl]benzene openaccessjournals.com |
| H₂O₂ / Catalyst | Azo/Azoxy Compound | 4,4'-Bis[2-(2H-tetrazol-5-yl)butyl]azoxybenzene |
| (NH₄)₂S₂O₈ | Polymeric Materials | Polyaniline derivatives researchgate.netysu.am |
| CrO₃, HNO₃ | Benzoquinone | 2-[2-(2H-Tetrazol-5-yl)butyl]benzo-1,4-quinone |
Derivatization Reactions for Analytical and Synthetic Purposes
The functional groups of this compound, namely the primary aromatic amine and the tetrazole ring, offer multiple sites for derivatization. These reactions are crucial for synthesizing new analogues with modified properties and for preparing derivatives suitable for analytical techniques.
Reactions of the Amino Group: The primary amino group is a versatile handle for various chemical modifications.
Acylation: The aniline can readily react with acyl chlorides or anhydrides to form stable amides. scienceinfo.comwikipedia.org For example, reaction with acetyl chloride would yield N-{4-[2-(2H-tetrazol-5-yl)butyl]phenyl}acetamide. This transformation is often used as a protecting group strategy in synthesis. sphinxsai.com
N-Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, as over-alkylation can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. psu.eduresearchgate.net The use of specific reagents and conditions, such as ionic liquids as solvents, can improve the chemoselectivity for mono-alkylation. psu.edu
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. scienceinfo.comwikipedia.org This intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -CN, halogens) through Sandmeyer and related reactions. wikipedia.org
Reactions of the Tetrazole Ring: The tetrazole ring also presents opportunities for derivatization.
N-Alkylation: The acidic N-H proton of the tetrazole ring can be removed by a base, and the resulting tetrazolate anion can be alkylated. researchgate.netmdpi.com This reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. researchgate.netscilit.com The ratio of these isomers is influenced by the nature of the alkylating agent, the solvent, and the counter-ion. mdpi.com
Table 3: Summary of Derivatization Reactions
| Functional Group | Reaction Type | Reagent(s) | Product Type | Purpose |
|---|---|---|---|---|
| Amino Group | Acylation | Acetyl chloride, pyridine | Amide (Anilide) scienceinfo.com | Protection, synthesis of analogues. |
| Amino Group | N-Alkylation | Alkyl halide, base | Secondary/Tertiary Amine psu.eduresearchgate.net | Synthesis of N-substituted derivatives. |
| Amino Group | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt wikipedia.org | Synthetic intermediate for a wide range of functional groups. |
| Tetrazole Ring | N-Alkylation | Alkyl halide, K₂CO₃ | 1,5- and 2,5-Disubstituted Tetrazoles mdpi.com | Synthesis of isomeric analogues, altering physicochemical properties. |
Intermolecular and Intramolecular Reactivity Studies
Concerted and Stepwise Reaction Mechanisms
The reactions involving this compound can proceed through either concerted or stepwise mechanisms, depending on the nature of the transformation.
Stepwise Mechanisms: Most of the reactions involving the aniline moiety are classic examples of stepwise processes.
Electrophilic Aromatic Substitution (EAS): This is a two-step mechanism. The first step involves the attack of an electrophile on the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com This is typically the rate-determining step. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Diazotization and Subsequent Reactions: The formation of a diazonium salt from the aniline is a multi-step process involving the formation of nitrosyl cation (NO⁺) and its subsequent reaction with the nucleophilic amino group. The subsequent Sandmeyer reactions to replace the diazonium group also proceed through stepwise mechanisms, which can involve radical or ionic intermediates.
Concerted Mechanisms: While less common for the typical reactions of this molecule, concerted pathways could be relevant in certain transformations, particularly those involving the tetrazole ring.
[3+2] Cycloadditions: The synthesis of the tetrazole ring itself is often achieved via a [3+2] cycloaddition between a nitrile and an azide. nih.gov While often catalyzed and proceeding through intermediates, the core cycloaddition event can have concerted character. youtube.com The thermal or photochemical decomposition of the tetrazole ring, which can lead to the formation of a nitrile imine and extrusion of N₂, can also be viewed as a concerted cycloreversion process. nih.gov These types of reactions highlight the potential for the tetrazole moiety to participate in pericyclic reactions under specific conditions.
A key distinction is the presence of a reaction intermediate in a stepwise mechanism, which does not exist in a concerted reaction that proceeds through a single transition state. youtube.com
Influence of Substituent Effects on Reactivity (Steric and Electronic)
The reactivity of this compound is governed by the interplay of electronic and steric effects of its constituent parts: the amino group, the butyl chain, and the tetrazole ring.
Electronic Effects:
Amino (-NH₂) Group: This is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The resonance effect dominates, leading to a significant increase in the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic aromatic substitution. lumenlearning.comlibretexts.orgyoutube.com
Butyl (-C₄H₉) Group: As part of the substituent at the para position, the butyl chain is a weak electron-donating group through induction (+I). libretexts.org It has a minor activating effect on the ring.
The dominant electronic feature of the entire molecule is the activating +R effect of the amino group, making the molecule highly reactive towards electrophiles. youtube.com
Steric Effects:
The 2-(2H-tetrazol-5-yl)butyl group at the para position is sterically bulky. While it does not influence the position of electrophilic attack (which is electronically directed to the ortho positions by the -NH₂ group), its size may hinder the approach of very large electrophiles or reagents to the ortho sites. numberanalytics.com This steric hindrance could potentially influence the rate of reaction compared to a less hindered aniline.
Table 4: Summary of Substituent Effects on the Aniline Ring
| Substituent | Position | Electronic Effect | Type | Influence on Reactivity |
|---|---|---|---|---|
| -NH₂ | C1 | Strong Electron-Donating (+R > -I) | Activating | Increases rate of EAS significantly. libretexts.org |
| -[CH(Et)CH₂-Tetrazole] | C4 | Weak Electron-Withdrawing (Overall) | Deactivating | Decreases rate of EAS slightly. |
| -Butyl chain | C4 | Weak Electron-Donating (+I) | Activating | Minor contribution. |
| -Tetrazole ring | C4 | Strong Electron-Withdrawing (-I) | Deactivating | Dominant electronic effect of the side chain. researchgate.net |
Chemo- and Regioselectivity in Multi-functionalized Systems
The presence of multiple reactive sites in this compound—the nucleophilic amino group, the activated aromatic ring, and the acidic tetrazole N-H—makes chemoselectivity a critical consideration in its reactions.
Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups.
Acylation vs. Ring Substitution: Under standard acylation conditions (e.g., acetyl chloride with a non-nucleophilic base like pyridine), the reaction will occur chemoselectively at the more nucleophilic amino group rather than on the aromatic ring.
Alkylation: Alkylation with alkyl halides in the presence of a base can be less selective. Reaction can occur at the amino group (N-alkylation) and the tetrazole ring (N-alkylation). The outcome can often be controlled by the choice of base and reaction conditions. A strong base that can deprotonate the tetrazole (pKa ≈ 4.9 for 5-phenyltetrazole) would favor alkylation on the tetrazole ring.
Electrophilic Attack: In reactions with electrophiles under non-acidic conditions, the primary site of attack will be the aromatic ring (at the ortho positions) due to its high electron density, rather than the lone pair of the amino nitrogen.
Regioselectivity: This refers to the preferential reaction at one position over another within the same functional group or molecule.
Electrophilic Aromatic Substitution: As discussed, the powerful ortho-, para-directing amino group dictates the regioselectivity of EAS. With the para position blocked, substitution occurs almost exclusively at the two equivalent ortho positions (C2 and C6). byjus.comallen.in
N-Alkylation of the Tetrazole Ring: The alkylation of the 5-substituted tetrazole ring is a key example of a regioselective reaction that typically yields two isomers. The tetrazolate anion has nucleophilic character at both the N1 and N2 positions (and N3/N4, which are often equivalent). Alkylation leads to a mixture of the 1,5- and 2,5-disubstituted products. scilit.comrsc.org The ratio of these regioisomers is highly variable and depends on factors such as steric hindrance of the electrophile and the substituent at the C5 position, as well as the reaction mechanism (Sₙ1 vs. Sₙ2 character of the alkylating agent). rsc.org
Understanding and controlling both chemo- and regioselectivity are paramount for the successful synthetic manipulation of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations for 4-[2-(2H-Tetrazol-5-yl)butyl]aniline would involve determining the electron density to derive the molecule's energy and other properties. The stability of the molecule could be assessed by analyzing its total electronic energy. Different tautomers of the tetrazole ring could be modeled to predict the most stable form.
Theoretical calculations are instrumental in predicting the three-dimensional structure of a molecule. For this compound, computational methods would be used to determine bond lengths, bond angles, and dihedral angles. The butyl chain introduces conformational flexibility, and computational studies can identify the most stable conformers by mapping the potential energy surface. These studies have been successfully applied to various tetrazole derivatives to understand their structural features.
Quantum chemical calculations can predict spectroscopic parameters, which are crucial for the characterization of new compounds. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR spectra. Additionally, the calculation of vibrational frequencies can help in assigning the bands observed in infrared (IR) and Raman spectra. These theoretical predictions are valuable for confirming the molecular structure.
Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and determining the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Thermodynamic and Kinetic Studies
Computational methods can also be employed to study the energetics of chemical reactions involving this compound.
Theoretical calculations can be used to model chemical transformations of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction energies and activation barriers. This information is vital for understanding the feasibility and mechanism of potential synthetic modifications or degradation pathways of the molecule.
Investigation of Tautomeric Equilibria and Relative Stabilities
The tetrazole ring is known to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govrug.nl Theoretical calculations are a common approach to determine the relative stabilities of these forms. researchgate.net Such studies for this compound would involve quantum chemical calculations to ascertain the energetic landscape of its potential tautomers. Key data points would include the relative energies (in kcal/mol) of the 1H- and 2H-tetrazole forms, influenced by the butyl-aniline substituent. The nature of the substituent on the tetrazole ring can affect the tautomeric equilibrium. researchgate.net In the gas phase, the 2H-tautomer is often the most stable form for many 5-substituted tetrazoles. nih.govresearchgate.net A computational study would clarify if this holds true for the title compound and how solvent effects might shift this equilibrium. However, no specific studies detailing these calculations for this compound are currently available.
Intermolecular Interaction Analysis
A typical output includes a 2D fingerprint plot that summarizes the intermolecular contacts. The relative contributions of various interactions, such as H···H, N···H, C···H, and C···C contacts, are presented as percentages of the total Hirshfeld surface area. nih.govst-andrews.ac.uk For example, in other tetrazole derivatives, N···H/H···N contacts are often significant contributors, highlighting the importance of hydrogen bonding. nih.gov Without a solved crystal structure and subsequent analysis for this compound, specific data on its crystal packing interactions remain unavailable.
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Generic Tetrazole Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| N···H / H···N | 25.5 |
| C···H / H···C | 18.2 |
| C···C | 5.8 |
| Other | 5.5 |
Note: This table is illustrative and not based on experimental data for this compound.
The molecular structure of this compound, featuring an aniline (B41778) amine group and a nitrogen-rich tetrazole ring, suggests a high potential for forming robust intermolecular networks. Hydrogen bonds, particularly involving the NH of the aniline and the nitrogen atoms of the tetrazole ring, would be expected to play a primary role in its supramolecular assembly. nih.govacs.org
Furthermore, the presence of both the aniline's phenyl ring and the tetrazole ring allows for π-π stacking interactions. acs.org These can occur in various geometries, such as face-to-face or offset stacking, and contribute significantly to the crystal's stability. nih.gov A detailed computational and crystallographic study would elucidate the specific hydrogen bond donors and acceptors, their geometries (distances and angles), and the nature of any aromatic stacking. No such specific analysis has been published for this compound.
Advanced Computational Methodologies
Molecular dynamics (MD) simulations are employed to explore the conformational flexibility of a molecule over time, providing insight into its dynamic behavior and preferred shapes (conformational landscapes). nih.govmdpi.com For this compound, an MD simulation would reveal the rotational freedom around the butyl chain's single bonds and the orientation of the tetrazole and aniline rings relative to each other. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble. Research detailing MD simulations specifically for this compound could not be located.
Computational chemistry is instrumental in mapping reaction pathways and understanding the mechanisms of chemical syntheses. rug.nl The synthesis of 5-substituted tetrazoles often involves the cycloaddition of an azide source to a nitrile precursor. imist.mamdpi.com A theoretical study on the formation of this compound would calculate the energy profiles of possible reaction pathways, identify transition states, and determine activation energies. This would provide a deeper understanding of the reaction kinetics and help optimize synthetic conditions. At present, there are no published studies that computationally map the specific reaction pathway for the synthesis of this compound.
Advanced Applications and Research Horizons in Materials and Synthetic Chemistry
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The molecular architecture of 4-[2-(2H-Tetrazol-5-yl)butyl]aniline, which combines a reactive aniline (B41778) group with a stable, nitrogen-rich tetrazole ring, makes it a valuable building block in organic synthesis. The tetrazole moiety is often employed as a bioisostere for carboxylic acids in medicinal chemistry, enhancing the drug-like properties of molecules. beilstein-journals.orgresearchgate.netnih.gov Researchers are exploring novel strategies that utilize tetrazole aldehydes as building blocks to incorporate the tetrazole group into more complex, drug-like molecules through multicomponent reactions. beilstein-journals.orgresearchgate.netnih.gov This approach allows for the efficient and rapid synthesis of diverse molecular scaffolds, which is a significant advantage in drug discovery programs. beilstein-journals.orgresearchgate.net
The aniline portion of the molecule offers a reactive site for a variety of chemical transformations, including diazotization, acylation, and alkylation, further expanding its utility in the synthesis of complex targets. The presence of both the tetrazole and aniline functionalities allows for orthogonal chemical modifications, enabling the construction of intricate molecular frameworks. The synthesis of related tetrazole-containing compounds often involves the [3+2] cycloaddition of nitriles with azides, a method that highlights the accessibility of this class of compounds for further synthetic elaboration. nih.gov
Table 1: Synthetic Methodologies for Tetrazole-Containing Building Blocks
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Passerini Three-Component Reaction (PT-3CR) | Isocyanides, azides, paraformaldehyde | Efficient, direct synthesis of tetrazole building blocks. beilstein-journals.orgresearchgate.netrug.nl |
| Ugi Multicomponent Reaction | Isocyanides, aldehydes, amines, carboxylic acids | Creation of diverse and complex molecular scaffolds. beilstein-journals.org |
Exploration in Nitrogen-Rich Compounds and Energetic Material Design
The high nitrogen content of the tetrazole ring in this compound makes it a candidate for research into nitrogen-rich compounds and energetic materials. nih.govresearchgate.net Nitrogen-rich materials are of interest due to their potential to release large amounts of energy upon decomposition, producing environmentally benign dinitrogen gas. researchgate.net The tetrazole ring is a key functional group in the design of high-energy-density materials (HEDMs) due to its high positive enthalpy of formation. nih.gov
Research in this area focuses on synthesizing molecules with multiple tetrazole units or combining tetrazole rings with other energetic moieties to enhance detonation performance and thermal stability. nih.govfrontiersin.orgrsc.org For instance, linking tetrazole heterocycles via various bridges is a common strategy to create compounds with dominant energetic properties compared to monotetrazoles. researchgate.net While specific studies on the energetic properties of this compound are not yet prevalent, its structure provides a foundational model for designing new energetic compounds. The aniline group can be functionalized to introduce additional energetic groups, such as nitro or nitramine functionalities, further increasing the energy content of the molecule. researchgate.net
Table 2: Properties of Tetrazole-Based Energetic Compounds
| Compound Type | Key Features | Potential Performance |
|---|---|---|
| Bistetrazoles | Higher energy density, lower sensitivity. researchgate.net | Detonation velocities and pressures can be tuned by substituents. nih.gov |
| Hybrid Furazan/Furoxan-Tetrazoles | Excellent energy performance. nih.govfrontiersin.org | Detonation velocities exceeding 9,000 m/s have been reported. nih.govfrontiersin.org |
Development as Ligands in Coordination Chemistry
The nitrogen atoms of the tetrazole ring in this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. rsc.orgscielo.brscielo.br Tetrazolyl-carboxylate ligands, which are structurally related, are known to be excellent building blocks for creating metal-organic frameworks (MOFs) with interesting structures and functionalities. scielo.brscielo.br The coordination of metal ions to tetrazole-containing ligands can lead to the formation of diverse architectures, from discrete polynuclear complexes to extended one-, two-, and three-dimensional coordination polymers. rsc.org
The specific coordination mode of the tetrazole ring can vary, and the presence of the aniline group provides an additional site for functionalization, which can be used to tune the electronic and steric properties of the ligand. This can influence the resulting properties of the metal complexes, such as their luminescence, magnetic behavior, and catalytic activity. rsc.orgscielo.brscielo.br The synthesis of coordination polymers with tetrazole-based ligands has been shown to result in materials with potential applications in gas storage and separation. rsc.org
Functional Material Precursors for Optical and Electronic Applications
Derivatives of this compound hold promise as precursors for functional materials with interesting optical and electronic properties. The extended π-system that can be created by modifying the aniline group, in conjunction with the electron-rich tetrazole ring, can lead to materials with tailored electronic band gaps and photophysical behaviors. mdpi.com For example, the incorporation of tetrazole moieties into polymeric structures has been shown to produce materials with luminescent properties that can be modulated by the coordination of metal ions.
Research on related systems has demonstrated that the functionalization of ligands can significantly influence the optical and electronic properties of the resulting materials. mdpi.com This tunability is crucial for the development of materials for applications in sensors, light-emitting devices, and other optoelectronic technologies. While direct studies on the optical and electronic properties of materials derived from this compound are limited, the foundational structure suggests a rich area for future investigation.
Design of Molecular Probes for Chemical Investigations
The structural features of this compound also make it a candidate for the design of molecular probes. The aniline group can be readily modified to incorporate fluorophores or other signaling units, while the tetrazole ring can act as a binding site for specific analytes. The development of derivatives of structurally similar compounds, such as those based on valsartan, which also contains a tetrazole ring, has been explored for various biological activities, including antioxidant and enzyme inhibitory effects. nih.govnih.gov
Molecular docking studies on related tetrazole-containing compounds have shown interactions with biological targets, such as enzymes, through hydrogen bonding and coordination with metal centers. nih.gov This suggests that derivatives of this compound could be designed as probes to investigate biological processes or to detect the presence of specific ions or molecules. The synthesis of such probes would leverage the versatile chemistry of both the aniline and tetrazole components of the molecule.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of tetrazole-containing compounds has been an area of intense research, with a growing emphasis on green and sustainable chemistry. benthamdirect.combenthamdirect.comeurekaselect.combohrium.com Future research on 4-[2-(2H-Tetrazol-5-yl)butyl]aniline should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Key areas of focus include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. benthamdirect.comeurekaselect.combohrium.com Investigating novel MCRs that can construct the this compound scaffold from simple, readily available starting materials would be a significant advancement.
Green Solvents and Catalysts: The use of water or other environmentally friendly solvents, along with recyclable catalysts, should be explored to minimize the environmental impact of the synthesis. benthamdirect.comdntb.gov.ua
Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-assisted synthesis could offer faster reaction times and improved yields, contributing to a more sustainable process. dntb.gov.ua
| Synthetic Approach | Key Advantages | Potential Starting Materials for this compound |
| Multicomponent Reactions | High atom economy, reduced reaction steps, minimized waste. benthamdirect.comeurekaselect.combohrium.com | Substituted anilines, aldehydes, nitriles, and an azide source. |
| Green Chemistry | Use of non-toxic solvents, recyclable catalysts, and reduced energy consumption. benthamdirect.comdntb.gov.ua | Bio-based precursors for the butyl chain and aniline (B41778) ring. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. core.ac.ukmit.eduacs.org | Continuous production from nitrile and azide precursors. |
In-depth Investigation of Complex Reactivity Profiles and Selectivity Control
The tetrazole and aniline moieties in this compound present a fascinating interplay of reactivity. A thorough understanding of this reactivity is crucial for its application in further chemical transformations.
Future research should focus on:
Regioselectivity in Tetrazole Alkylation: The tetrazole ring can exist in two tautomeric forms, leading to the potential for N1 and N2 alkylation. organic-chemistry.org Developing synthetic methods that allow for precise control over the regioselectivity of reactions involving the tetrazole nitrogen atoms is a key challenge.
Functionalization of the Aniline Ring: The aniline ring is susceptible to electrophilic substitution. geeksforgeeks.org A detailed study of its reactivity in the context of the tetrazole-butyl substituent would enable the synthesis of a diverse library of derivatives with tailored properties.
Orthogonal Protection Strategies: To selectively functionalize either the tetrazole or the aniline group, the development of robust and orthogonal protecting group strategies is essential.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of tetrazoles often involves the use of potentially hazardous reagents like azides. core.ac.ukmit.edu Flow chemistry offers a safer and more efficient alternative to traditional batch synthesis by minimizing the reaction volume and allowing for precise control over reaction conditions. core.ac.ukmit.eduacs.org
Future work in this area should include:
Development of a Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would not only enhance safety but also facilitate scalability. core.ac.ukmit.edumit.edu
Automated Synthesis of Derivatives: Integrating the flow synthesis with automated platforms would enable the rapid generation of a library of derivatives for high-throughput screening in various applications. beilstein-journals.orgresearchgate.net
Advancements in Multiscale Computational Modeling and Predictive Chemistry
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.goviosrjournals.orgsemanticscholar.orgnih.gov Applying these methods to this compound can accelerate its development.
Key research avenues include:
Predicting Physicochemical Properties: Using density functional theory (DFT) and other computational methods to predict key properties such as pKa, lipophilicity, and solubility will be crucial for its potential applications. iosrjournals.orgnih.gov
Modeling Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic routes.
Virtual Screening for Biological Activity: If this compound is explored for medicinal chemistry applications, computational docking studies can be used to predict its interaction with biological targets. nih.govbiorxiv.org
| Computational Method | Application to this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. iosrjournals.org | Understanding of reaction pathways and prediction of spectral data. |
| Molecular Dynamics (MD) Simulations | Simulation of the compound's behavior in different solvent environments. | Insights into solubility, conformational preferences, and interactions with other molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or other properties. | Prediction of the properties of new derivatives. |
Exploration of Unique Chemosensory or Responsive Properties
The combination of an electron-rich aniline ring and a highly polar tetrazole moiety suggests that this compound may possess interesting chemosensory or responsive properties.
Future investigations could explore:
Coordination Chemistry: The nitrogen-rich tetrazole ring can act as a ligand for metal ions. iosrjournals.org The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic or optical properties.
Sensing Applications: The aniline moiety can be sensitive to changes in pH or the presence of oxidizing agents. youtube.com This could be exploited in the development of chemical sensors.
Responsive Materials: Incorporation of this molecule into polymer backbones could lead to the creation of smart materials that respond to external stimuli.
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2H-Tetrazol-5-yl)butyl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of 4-(2H-tetrazol-5-yl)aniline with a butylating agent. A common method includes:
- Step 1: Reacting 4-(2H-tetrazol-5-yl)aniline with 1-bromo-2-butyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time and improve yields .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 247.3 [M+H]⁺ confirms molecular weight .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is required for biological assays .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Solubility: Limited solubility in water (logP ~2.5); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Reactivity: The tetrazole ring (pKa ~4.9) can act as a bioisostere for carboxylic acids, enhancing hydrogen-bonding interactions .
Advanced Research Questions
Q. How does the substitution pattern on the tetrazole ring affect biological activity?
- Positional Isomerism: 2H-tetrazol-5-yl vs. 1H-tetrazol-5-yl alters electronic density, impacting binding affinity to targets like kinases or GPCRs .
- Case Study: The trifluoromethyl group in analogs (e.g., 4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline) increases lipophilicity, enhancing blood-brain barrier penetration .
Q. What strategies mitigate stability issues under varying pH and temperature conditions?
- pH Stability: Avoid prolonged exposure to acidic conditions (pH <3), which can protonate the tetrazole ring, leading to decomposition .
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group .
Q. How can molecular docking predict interactions with biological targets like enzymes?
- Methodology:
- Use software (e.g., AutoDock Vina) to model binding poses with targets (e.g., cytochrome P450).
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kd values) .
- Example: Docking studies suggest the butyl chain occupies hydrophobic pockets, while the tetrazole forms hydrogen bonds with catalytic residues .
Q. How can discrepancies in biological activity data across studies be addressed?
- Root Causes: Variability in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized batches.
- Resolution:
- Standardize assays using reference compounds (e.g., positive controls for enzyme inhibition).
- Re-evaluate purity via HPLC and re-test under controlled conditions .
Q. What computational methods are used to study electronic properties and tautomerism?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues:
- Low yields in alkylation steps due to steric hindrance from the butyl chain.
- Difficulty in removing byproducts (e.g., unreacted aniline derivatives).
- Solutions:
- Optimize stoichiometry (1:1.2 ratio of aniline to alkylating agent).
- Use flow chemistry for continuous purification .
Q. How to design analogs to improve pharmacokinetic properties?
- Strategies:
- Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
- Replace the butyl chain with polyethylene glycol (PEG) linkers to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
